molecular formula C19H17NO4 B2793498 (5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone CAS No. 300556-78-9

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone

Cat. No. B2793498
CAS RN: 300556-78-9
M. Wt: 323.348
InChI Key: KYBZDPDOJLSNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone, also known as 4-HO-MPMI, is a synthetic compound that belongs to the class of benzofuran compounds. This chemical compound is a potent and selective agonist for the serotonin receptor 5-HT2A, which is involved in various physiological and pathological processes.

Mechanism of Action

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone is a potent and selective agonist for the serotonin receptor 5-HT2A. The compound binds to the receptor and activates it, leading to a cascade of intracellular signaling events. The activation of the receptor is thought to be responsible for the hallucinogenic effects of the compound.
Biochemical and physiological effects:
(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone has been shown to have various biochemical and physiological effects. The compound has been shown to increase the levels of the neurotransmitter serotonin in the brain, which is thought to be responsible for the hallucinogenic effects of the compound. The compound has also been shown to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone has several advantages and limitations for lab experiments. The compound is a potent and selective agonist for the serotonin receptor 5-HT2A, making it a useful tool for studying the mechanism of action of this receptor. However, the compound has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has a short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of (5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone. One direction is the study of the compound's effects on other serotonin receptors and other neurotransmitter systems. Another direction is the development of new compounds based on (5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone that have improved solubility and longer half-lives. Additionally, the compound could be studied for its potential therapeutic uses in the treatment of depression and anxiety disorders.

Scientific Research Applications

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone has been used in various scientific research studies. The compound has been shown to be a potent and selective agonist for the serotonin receptor 5-HT2A, which is involved in various physiological and pathological processes. The compound has been used in studies related to the central nervous system, including studies on the mechanism of action of hallucinogenic drugs and the treatment of depression and anxiety disorders.

properties

IUPAC Name

(5-hydroxy-2-phenyl-1-benzofuran-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c21-14-6-7-16-15(12-14)17(19(22)20-8-10-23-11-9-20)18(24-16)13-4-2-1-3-5-13/h1-7,12,21H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZDPDOJLSNSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(OC3=C2C=C(C=C3)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Hydroxy-2-phenyl-3-benzofuranyl)-(4-morpholinyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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